Reactivity with OH Radicals: A 38% Reduction in Rate Constant Compared to TFP
The rate constant for the reaction of 2-(Trifluoromethyl)propene with OH radicals is significantly lower than that of 3,3,3-trifluoropropene (TFP). The measured rate coefficient for (CF3)2C=CH2 with OH is (6.53 ± 0.36) × 10^-13 cm^3 molecule^-1 s^-1 [1], whereas the corresponding value for TFP is 1.05 × 10^-12 cm^3 molecule^-1 s^-1 [2]. This represents a 38% decrease in reactivity.
| Evidence Dimension | OH Radical Reaction Rate Constant (298 K) |
|---|---|
| Target Compound Data | k(OH) = (6.53 ± 0.36) × 10^-13 cm^3 molecule^-1 s^-1 |
| Comparator Or Baseline | 3,3,3-Trifluoropropene (TFP): k(OH) = 1.05 × 10^-12 cm^3 molecule^-1 s^-1 |
| Quantified Difference | 38% lower for target compound |
| Conditions | Atmospheric pressure, (298 ± 3) K, synthetic air |
Why This Matters
Lower atmospheric reactivity translates to a longer atmospheric lifetime, which is a critical parameter for assessing a compound's environmental impact and Global Warming Potential (GWP), directly influencing regulatory and procurement decisions.
- [1] Barrera, J. A., et al. (2014). Gas-phase reactivity study of a series of hydrofluoroolefins (HFOs) toward OH radicals and Cl atoms at atmospheric pressure and 298 K. Atmospheric Environment. View Source
- [2] NIST Chemical Kinetics Database. Rate constant for 3,3,3-trifluoropropene + OH. View Source
